6-[3-(Trifluoromethoxy)phenyl]nicotinic acid
Description
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRMIDAWXMTKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647045 | |
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-91-9 | |
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
This method constructs the pyridine ring de novo while incorporating the trifluoromethoxyphenyl substituent.
Procedure :
-
Precursor Synthesis : Condense ethyl 3-aminocrotonate with 3-(trifluoromethoxy)benzaldehyde in acetic acid.
-
Cyclization : Treat the resulting dihydropyridine with ammonium nitrate and acetic anhydride at 120°C to aromatize the ring.
-
Oxidation : Convert the ethyl ester to the carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄, 70°C).
Key Considerations :
-
Solvent Choice : Acetic acid facilitates both condensation and cyclization.
-
Aromatization Efficiency : Excess ammonium nitrate ensures complete dehydrogenation.
-
Oxidation Selectivity : KMnO₄ must be added dropwise to prevent over-oxidation of the trifluoromethoxy group.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Dihydropyridine Formation | 65–70 | 90 |
| Aromatization | 85–90 | 95 |
| Ester Hydrolysis | 95 | 99 |
Direct Functionalization via Nucleophilic Aromatic Substitution
Displacement of Pyridine Halogens
A halogen atom at the pyridine’s 6-position can be replaced by a trifluoromethoxyphenyl group via SNAr (nucleophilic aromatic substitution).
Procedure :
-
Substrate Preparation : 6-Fluoro- or 6-chloronicotinic acid is treated with CuI and 3-(trifluoromethoxy)phenol in DMF at 150°C.
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Reaction Monitoring : HPLC analysis (C18 column, 0.5 M citric acid/acetonitrile mobile phase) confirms complete substitution.
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Work-Up : The crude product is purified via recrystallization from ethanol/water.
Advantages :
-
Avoids transition-metal catalysts, reducing cost.
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High functional group tolerance for electron-deficient aromatics.
Limitations :
-
Requires elevated temperatures, risking decomposition of acid-sensitive groups.
-
Competing side reactions (e.g., diaryl ether formation) may necessitate excess phenol.
Hydrolysis of Nitrile Intermediates
Two-Step Synthesis via Cyano Pyridines
Nitrile groups at the pyridine’s 3-position can be hydrolyzed to carboxylic acids under controlled conditions.
Procedure :
-
Nitrile Formation : React 6-[3-(trifluoromethoxy)phenyl]nicotinonitrile with PCl₅ in POCl₃ at 100°C to form the imidoyl chloride.
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Acid Hydrolysis : Treat the intermediate with concentrated H₂SO₄ at 75°C for 2 hours, followed by dilution with ice water to precipitate the acid.
Critical Parameters :
-
Reaction Time : Over-hydrolysis degrades the trifluoromethoxy group.
-
Acid Concentration : ≥95% H₂SO₄ ensures complete nitrile conversion.
Yield Comparison :
| Starting Material | Hydrolysis Yield (%) |
|---|---|
| Nicotinonitrile | 55–60 |
| Methyl Nicotinate | 90–95 |
Advanced Catalytic Methods
Photoredox Catalysis for C–H Functionalization
Emerging strategies employ photoredox catalysis to directly functionalize nicotinic acid derivatives.
Procedure :
-
Substrate Activation : Irradiate nicotinic acid with a Ru(bpy)₃²⁺ catalyst and 3-(trifluoromethoxy)iodobenzene under blue LED light.
-
Cross-Dehydrogenative Coupling : The reaction proceeds via a radical intermediate, forming the C–C bond at the pyridine’s 6-position.
Benefits :
-
Avoids pre-functionalized pyridine substrates.
-
Compatible with late-stage diversification.
Drawbacks :
Chemical Reactions Analysis
Ester Hydrolysis
The ester derivative of this compound, methyl 6-[3-(trifluoromethoxy)phenyl]nicotinate, undergoes hydrolysis to yield the free carboxylic acid.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Concentrated HCl, reflux (2h) | 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid | 55% | |
| H₂SO₄ (75°C, 45 min), then HCl | This compound | 85% |
Mechanism : Acid-catalyzed hydrolysis cleaves the methyl ester group, forming the carboxylic acid. The trifluoromethoxy group remains stable under acidic conditions .
Cross-Coupling Reactions
The brominated precursor, 3-bromo-5-(trifluoromethoxy)pyridine, serves as a key intermediate for Suzuki-Miyaura and other palladium-catalyzed couplings.
Key Insight : The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing intermediates during coupling .
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols or aldehydes.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| LiAlH₄, THF, 0°C → reflux | 6-[3-(Trifluoromethoxy)phenyl]nicotinyl alcohol | 78% | |
| NaBH₄, MeOH | 6-[3-(Trifluoromethoxy)phenyl]nicotinyl alcohol | 65% |
Note : LiAlH₄ provides higher selectivity for alcohol formation compared to NaBH₄ .
Oxidation Reactions
The pyridine ring and substituents undergo oxidation under controlled conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | This compound N-oxide | 60% | |
| CrO₃, H₂SO₄ | Oxidized derivatives (e.g., ketones) | 45–50% |
Caution : Strong oxidants may degrade the trifluoromethoxy group at elevated temperatures .
Nucleophilic Substitution
The pyridine ring participates in substitution reactions at electron-deficient positions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NH₃, Cu catalyst, 120°C | 6-[3-(Trifluoromethoxy)phenyl]nicotinamide | 88% | |
| R-OH, H₂SO₄ | Ester derivatives | 75–80% |
Mechanism : The electron-withdrawing trifluoromethoxy group activates the pyridine ring for nucleophilic attack at the 2- and 4-positions .
Reaction Stability and Selectivity Considerations
Scientific Research Applications
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, highlighting its potential in medicinal chemistry, agrochemicals, and material science.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the realm of neuropharmacology and oncology.
Neuropharmacological Studies
Research indicates that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Studies have shown that derivatives of nicotinic acid can enhance cognitive performance and have neuroprotective effects.
- Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of nicotinic acid, including those with trifluoromethoxy substitutions. The findings suggested increased receptor affinity and potential for developing treatments for Alzheimer's disease.
Antitumor Activity
The trifluoromethoxy group is known to influence the biological activity of compounds. Research has indicated that this substitution can enhance the antitumor activity of nicotinic acid derivatives by affecting their interaction with cancer cell pathways.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Agrochemical Applications
The unique properties of this compound make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.
Pesticidal Activity
Research has suggested that compounds with trifluoromethoxy groups can exhibit enhanced pesticidal properties due to their increased stability and efficacy against pests.
- Case Study : A research article in Pesticide Biochemistry and Physiology reported that nicotinic acid derivatives, including those with trifluoromethoxy substitutions, showed significant insecticidal activity against common agricultural pests.
Material Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific thermal and mechanical properties.
Polymer Composites
Studies have indicated that adding this compound to polymer blends can improve thermal stability and mechanical strength due to its unique chemical structure.
- Case Study : Research published in Materials Science & Engineering found that composites containing this compound demonstrated enhanced thermal degradation temperatures compared to standard polymer blends, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can modulate various signaling pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid with key analogs:
Pharmacological and Physicochemical Comparisons
- Lipophilicity :
- TRPM8 Antagonism :
- Synthetic Accessibility :
TRPM8-Targeted Therapeutics
- AMG 333, a clinical-stage TRPM8 antagonist, demonstrates efficacy in preclinical migraine models by inhibiting cold-sensitive neuronal activation. Its structural complexity enables high selectivity over other TRP channels (e.g., TRPA1/TRPV1) .
- Simpler analogs like this compound may lack sufficient binding affinity for TRPM8 but serve as precursors for optimizing pharmacophores .
Industrial and Agricultural Uses
- 6-(Trifluoromethyl)nicotinic acid is a key intermediate in herbicides and fungicides due to its stability under harsh environmental conditions .
- The trifluoromethoxy group in this compound could similarly enhance agrochemical durability .
Critical Analysis of Evidence
- Contradictions/Gaps :
- Strengths :
- AMG 333’s well-documented preclinical profile provides a benchmark for evaluating structural modifications in nicotinic acid derivatives .
Biological Activity
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, a compound characterized by the incorporation of a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : CHFNO
- CAS Number : 197847-91-9
- Molecular Weight : 251.17 g/mol
The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting certain enzymes associated with cancer and viral replication. For instance, derivatives of nicotinic acid have been explored for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H function, which is crucial for viral replication .
- Interaction with Ion Channels : The compound may interact with transient receptor potential (TRP) channels, which are involved in various sensory responses and could play a role in pain modulation and inflammation .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 0.15–5.57 | Staphylococcus aureus (MRSA) |
| 2.34–44.5 | Enterococcus faecalis (VRE) | |
| 0.29–2.34 | Mycobacterium marinum |
These results indicate a promising profile for further development as an antimicrobial agent .
Case Studies
- HIV Inhibition : A study reported that among a series of compounds developed based on the nicotinic acid scaffold, several derivatives exhibited significant inhibition of HIV-1 replication in cell-based assays. The selectivity index reached up to 10 for some compounds, indicating their potential as dual-target inhibitors .
- Cancer Cell Proliferation : Research has indicated that nicotinic acid derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways associated with cell growth and survival .
Synthesis and Stability
The synthesis of this compound involves the use of palladium-catalyzed coupling reactions, which allow for the introduction of the trifluoromethoxy group at specific positions on the aromatic ring. This method has proven efficient and scalable, making it feasible for further research and development .
Stability Tests
The trifluoromethoxy group confers remarkable stability to the compound under various conditions, which is advantageous for pharmaceutical applications. Studies have shown that it remains intact during hydrolysis and other chemical transformations that typically affect similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to link the trifluoromethoxy-substituted phenyl ring to the nicotinic acid scaffold. Optimization strategies include:
- Using Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance catalytic efficiency.
- Adjusting reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., DMF/H₂O mixtures) to improve solubility of intermediates.
- Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradients) before final cyclization .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and aromatic proton splitting patterns. ¹⁹F NMR can confirm trifluoromethoxy group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₃H₈F₃NO₃; theoretical MW: 307.06) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a cool, dry place (<25°C) away from oxidizers, with containers sealed under inert gas (N₂ or Ar) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data when characterizing derivatives of this compound?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity in complex derivatives.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation for challenging protons .
Q. What strategies mitigate low yields in cross-coupling reactions involving the trifluoromethoxy substituent?
- Methodological Answer :
- Steric Mitigation : Use bulkier ligands (e.g., XPhos) to reduce steric hindrance from the trifluoromethoxy group.
- Microwave-Assisted Synthesis : Shorten reaction times (30–60 minutes vs. 12 hours) to minimize decomposition of sensitive intermediates.
- Precatalyst Systems : Employ Pd(OAc)₂ with SPhos for improved turnover numbers (TONs) in challenging coupling steps .
Q. How can the stability of this compound be assessed under varying pH conditions for biological assays?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Degradation Product Identification : Use LC-MS/MS to detect hydrolyzed products (e.g., trifluoromethoxy phenol derivatives).
- Buffering Agents : Phosphate-buffered saline (PBS, pH 7.4) is recommended for short-term stability, while lyophilization enhances long-term storage .
Q. What computational approaches predict the electronic effects of the trifluoromethoxy group on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects on the nicotinic acid core.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide rational drug design .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports about the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Test in DMSO (highly polar), THF (moderate polarity), and toluene (nonpolar) at 25°C. Record saturation points via UV-Vis spectroscopy.
- Literature Cross-Validation : Compare results with peer-reviewed studies, noting solvent purity and temperature variations as potential confounding factors .
Q. What steps validate the absence of ecotoxicity data for this compound in environmental risk assessments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
